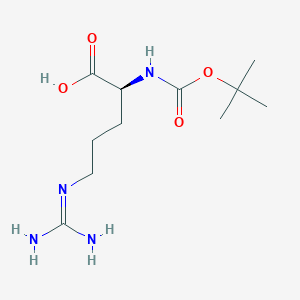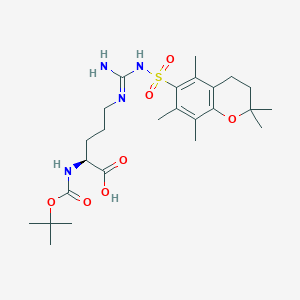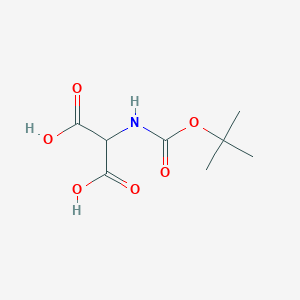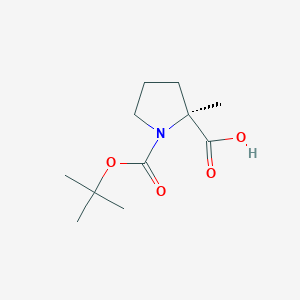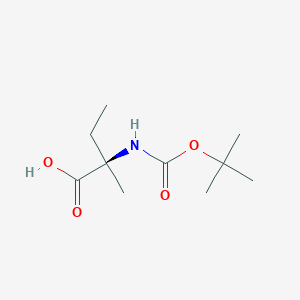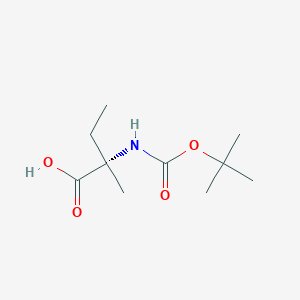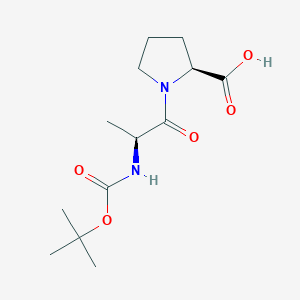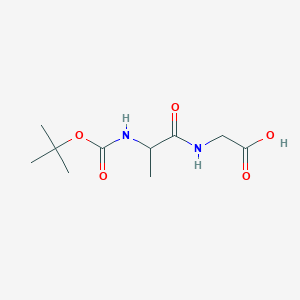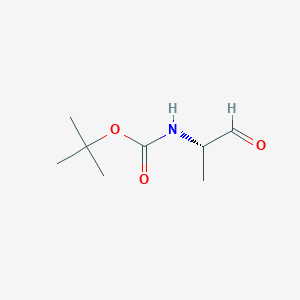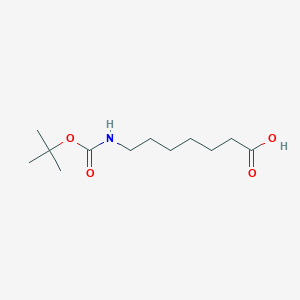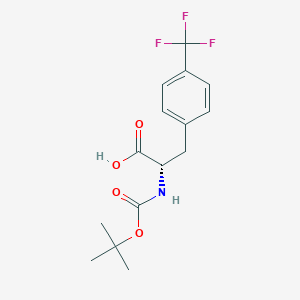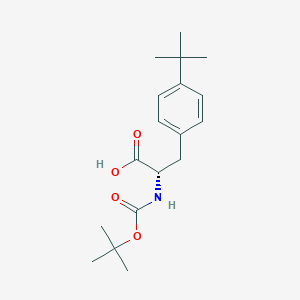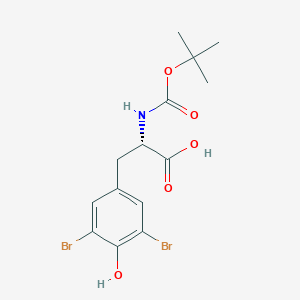
Boc-3,5-Dibromo-L-tyrosine
Übersicht
Beschreibung
Boc-3,5-Dibromo-L-tyrosine is a derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis. The compound is characterized by the presence of two bromine atoms at the 3 and 5 positions on the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group. This modification enhances the compound’s stability and reactivity, making it valuable in various chemical and biological applications.
Wissenschaftliche Forschungsanwendungen
Boc-3,5-Dibromo-L-tyrosine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound serves as a precursor for the synthesis of brominated tyrosine derivatives, which are studied for their biological activities.
Medicine: Brominated tyrosine derivatives have potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: this compound is used in the development of new materials and chemical processes.
Safety and Hazards
Wirkmechanismus
Target of Action
Boc-3,5-Dibromo-L-tyrosine is a derivative of L-Tyrosine It’s known that l-tyrosine and its derivatives often interact with tyrosine receptors and enzymes that metabolize tyrosine in the body .
Mode of Action
As a derivative of L-Tyrosine, it may interact with the same biological targets and pathways as L-Tyrosine, but the presence of bromine atoms and the Boc (tert-butoxycarbonyl) group could alter its interactions and effects .
Biochemical Pathways
As a derivative of l-tyrosine, it might be involved in the tyrosine metabolism pathway and the synthesis of proteins, thyroid hormones, and neurotransmitters .
Result of Action
As a derivative of L-Tyrosine, it might influence the functions of proteins, enzymes, and cells that interact with L-Tyrosine .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other molecules, and the specific characteristics of the target cells or tissues .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Boc-3,5-Dibromo-L-tyrosine typically involves the bromination of L-tyrosine followed by the introduction of the Boc protecting group. The process can be summarized as follows:
Bromination of L-tyrosine: L-tyrosine is reacted with bromine in the presence of a suitable solvent, such as acetic acid, to introduce bromine atoms at the 3 and 5 positions on the phenyl ring.
Protection of the amino group: The brominated L-tyrosine is then treated with di-tert-butyl dicarbonate (Boc2O) in the presence of a base, such as triethylamine, to introduce the Boc protecting group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters include reaction temperature, solvent choice, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions: Boc-3,5-Dibromo-L-tyrosine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amino group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Deprotected Product: The removal of the Boc group yields 3,5-dibromo-L-tyrosine.
Vergleich Mit ähnlichen Verbindungen
3,5-Dibromo-L-tyrosine: Lacks the Boc protecting group, making it less stable but more reactive in certain reactions.
Boc-L-tyrosine: Lacks the bromine atoms, resulting in different reactivity and applications.
Uniqueness: Boc-3,5-Dibromo-L-tyrosine is unique due to the combination of bromine atoms and the Boc protecting group. This dual modification enhances its stability and reactivity, making it a versatile compound for various chemical and biological applications.
Eigenschaften
IUPAC Name |
(2S)-3-(3,5-dibromo-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Br2NO5/c1-14(2,3)22-13(21)17-10(12(19)20)6-7-4-8(15)11(18)9(16)5-7/h4-5,10,18H,6H2,1-3H3,(H,17,21)(H,19,20)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKNCGRWSBGBKP-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)Br)O)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C(=C1)Br)O)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Br2NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50572964 | |
| Record name | 3,5-Dibromo-N-(tert-butoxycarbonyl)-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58960-71-7 | |
| Record name | 3,5-Dibromo-N-(tert-butoxycarbonyl)-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


